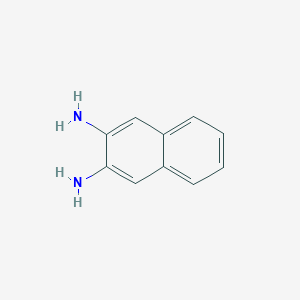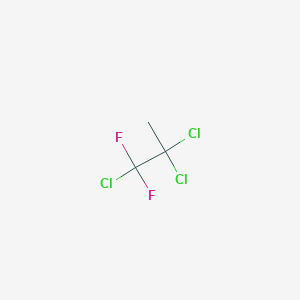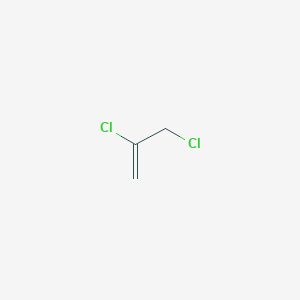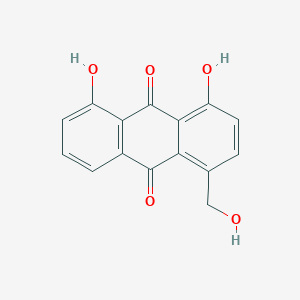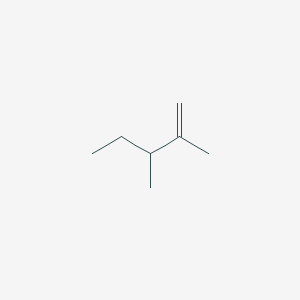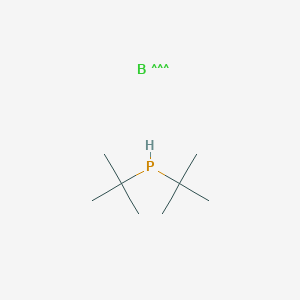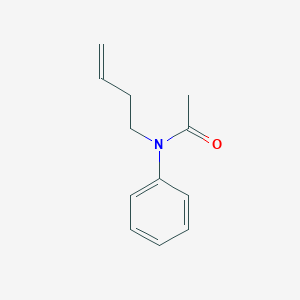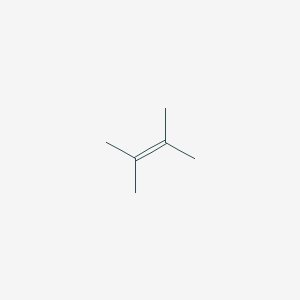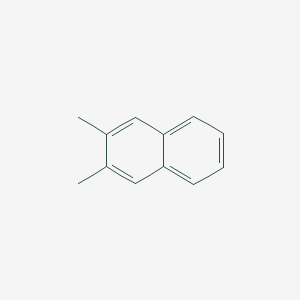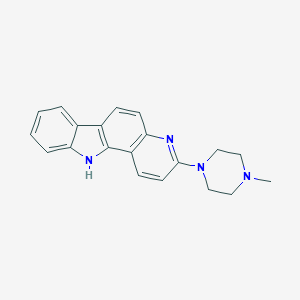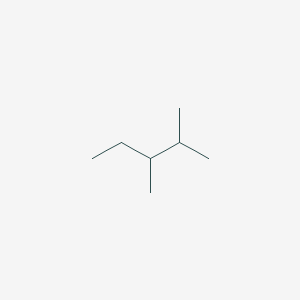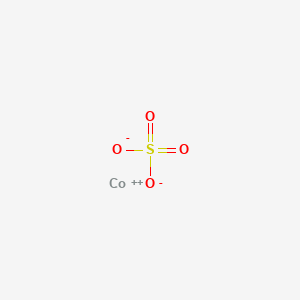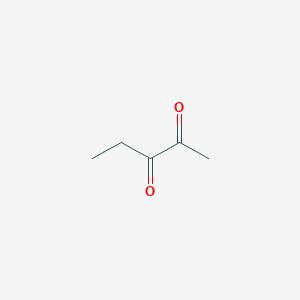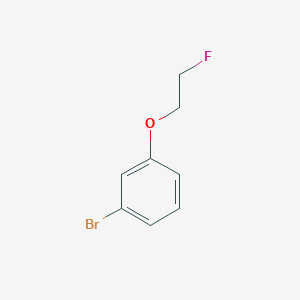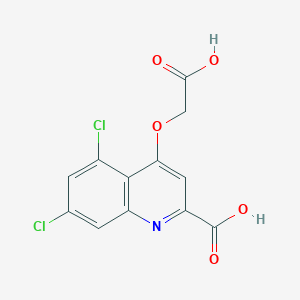
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid, also known as CMQCA, is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various biological and chemical studies.
作用机制
The mechanism of action of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CQMCA has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
生化和生理效应
CQMCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. CQMCA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of CQMCA is its unique chemical structure, which makes it an attractive candidate for various biological and chemical studies. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of CQMCA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of CQMCA. One potential direction is to explore its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of CQMCA and its potential applications in various scientific fields.
合成方法
The synthesis of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid involves the reaction of 4,5,7-trichloroquinoline-2-carboxylic acid with sodium chloroacetate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. CQMCA has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
CAS 编号 |
130613-17-1 |
|---|---|
产品名称 |
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid |
分子式 |
C12H7Cl2NO5 |
分子量 |
316.09 g/mol |
IUPAC 名称 |
4-(carboxymethoxy)-5,7-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO5/c13-5-1-6(14)11-7(2-5)15-8(12(18)19)3-9(11)20-4-10(16)17/h1-3H,4H2,(H,16,17)(H,18,19) |
InChI 键 |
PTKZVIQCXVIUOB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=C(C=C2OCC(=O)O)C(=O)O)Cl)Cl |
规范 SMILES |
C1=C(C=C(C2=C1N=C(C=C2OCC(=O)O)C(=O)O)Cl)Cl |
其他 CAS 编号 |
130613-17-1 |
同义词 |
4-((carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid CMODQ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



